5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Imidazo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-c]pyrimidine core.
Introduction of the Amino and Amide Groups: The amino and amide groups are introduced through nucleophilic substitution reactions, typically using amines and acyl chlorides.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with chloro and prop-2-enoylamino groups through electrophilic aromatic substitution reactions.
Attachment of the Morpholine and Methoxy Groups: The morpholine and methoxy groups are introduced via nucleophilic substitution reactions, often using morpholine and methoxy-containing reagents.
Final Coupling and Purification: The final step involves coupling the various fragments together, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl and imine groups, resulting in the formation of alcohols and amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are frequently employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in applications such as coatings, adhesives, and electronics.
Mechanism of Action
The mechanism of action of 5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide
- **5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C30H30ClF3N8O6 |
---|---|
Molecular Weight |
691.1 g/mol |
IUPAC Name |
5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H29ClN8O4.C2HF3O2/c1-3-23(38)34-20-14-17(4-6-19(20)29)16-32-28-35-26(24(25(30)39)27-31-8-9-37(27)28)33-18-5-7-21(22(15-18)40-2)36-10-12-41-13-11-36;3-2(4,5)1(6)7/h3-9,14-15,33H,1,10-13,16H2,2H3,(H2,30,39)(H,32,35)(H,34,38);(H,6,7) |
InChI Key |
KJRKCRSMDBARAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=C(C3=NC=CN3C(=N2)NCC4=CC(=C(C=C4)Cl)NC(=O)C=C)C(=O)N)N5CCOCC5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.